BenchChemオンラインストアへようこそ!

Selective PI3Kdelta Inhibitor 1

PI3Kδ isoform selectivity Class I PI3K biochemical profiling B-cell receptor signaling

Selective PI3Kδ Inhibitor 1 (synonym: PI3Kδ-IN-5, compound 7n; CAS 2088525-31-7) is a synthetically optimized, ATP-competitive inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) catalytic subunit p110δ. It achieves an enzymatic IC₅₀ of 0.9 nM against the PI3Kδ isoform and exhibits >1000-fold selectivity over the other Class I PI3K isoforms (PI3Kα, IC₅₀ = 3,670 nM; PI3Kγ, IC₅₀ = 1,460 nM; PI3Kβ, IC₅₀ = 21,300 nM) in cell-free biochemical assays.

Molecular Formula C23H20FN7O
Molecular Weight 429.4 g/mol
Cat. No. B8088272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelective PI3Kdelta Inhibitor 1
Molecular FormulaC23H20FN7O
Molecular Weight429.4 g/mol
Structural Identifiers
SMILESCN1C(=NC(=N1)C2=CN=C(C(=N2)C3=CC(=C(C=C3)C(=O)N)F)N)C4(CC4)C5=CC=CC=C5
InChIInChI=1S/C23H20FN7O/c1-31-22(23(9-10-23)14-5-3-2-4-6-14)29-21(30-31)17-12-27-19(25)18(28-17)13-7-8-15(20(26)32)16(24)11-13/h2-8,11-12H,9-10H2,1H3,(H2,25,27)(H2,26,32)
InChIKeyYPTMZNNBDPEMOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Reagent-Grade Selective PI3Kδ Inhibitor 1 (PI3Kδ-IN-5, Compound 7n, CAS 2088525-31-7) for B-Cell Malignancy and Inflammation Research – Procurement Overview


Selective PI3Kδ Inhibitor 1 (synonym: PI3Kδ-IN-5, compound 7n; CAS 2088525-31-7) is a synthetically optimized, ATP-competitive inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) catalytic subunit p110δ. It achieves an enzymatic IC₅₀ of 0.9 nM against the PI3Kδ isoform and exhibits >1000-fold selectivity over the other Class I PI3K isoforms (PI3Kα, IC₅₀ = 3,670 nM; PI3Kγ, IC₅₀ = 1,460 nM; PI3Kβ, IC₅₀ = 21,300 nM) in cell-free biochemical assays . Unlike pan-PI3K or dual PI3Kδ/γ inhibitors, this compound is purpose-designed to minimize off-target isoform engagement, rendering it a fit-for-purpose tool for mechanistic studies in B-cell receptor signaling, hematological malignancy modeling, and immunological target validation where clean PI3Kδ-specific pharmacology is a non-negotiable experimental requirement [1]. The compound is stocked by multiple reputable chemical biology suppliers (e.g., Selleck Chemicals; Sigma-Aldrich/Merck; TargetMol) with documented purity ≥98%, standard powder storage at −20°C, and solubility profiles suitable for both in vitro (DMSO ≥43 mg/mL) and in vivo (CMC-Na suspension) formulation .

Why Generic PI3Kδ Inhibitor Substitution Fails: The Critical Role of >1000-Fold Isoform Selectivity in Selective PI3Kδ Inhibitor 1 (Compound 7n) Research Applications


PI3Kδ inhibitors classified under a single mechanistic heading nevertheless exhibit extreme quantitative divergence in isoform selectivity, cellular potency, and pharmacokinetic behavior—differences that directly alter experimental outcomes and data reproducibility. Idelalisib (CAL-101), the FDA-approved PI3Kδ inhibitor, displays only 40- to 300-fold selectivity for PI3Kδ over PI3Kα/β/γ (PI3Kδ IC₅₀ = 2.5 nM; PI3Kα:γ:β IC₅₀ ratios of 820:89:565 nM) , while AMG319 achieves merely 47-fold selectivity (PI3Kδ IC₅₀ = 18 nM; PI3Kγ:β:α IC₅₀ = 850:2,700:33,000 nM) , and leniolisib (CDZ173) shows 28- to 257-fold selectivity (PI3Kδ IC₅₀ = 11 nM; PI3Kα:β:γ IC₅₀ = 244:424:2,230 nM) . At the opposite end of the spectrum, parsaclisib achieves ~20,000-fold selectivity (PI3Kδ IC₅₀ = 1 nM; PI3Kα/β/γ IC₅₀ >10,000 nM) but possesses a structurally distinct pyrazolopyrimidine hinge-binder not present in Selective PI3Kδ Inhibitor 1 [1]. Each inhibitor therefore occupies a unique position in the multi-dimensional performance space defined by potency, selectivity breadth, and chemical scaffold. Substituting one PI3Kδ inhibitor for another without accounting for these quantitative performance gaps introduces uncontrolled variables into kinase inhibition experiments, confounds dose-response interpretations, and undermines the reproducibility of pathway-specific signaling studies.

Product-Specific Quantitative Evidence Guide for Selective PI3Kδ Inhibitor 1 (Compound 7n)


Evidence Dimension 1: Isoform Selectivity – Direct Head-to-Head Comparison with Idelalisib (CAL-101), the FDA-Approved PI3Kδ Inhibitor Reference Standard

In enzymatic biochemical assays using recombinant human Class I PI3K isoforms, Selective PI3Kδ Inhibitor 1 (compound 7n) displays an IC₅₀ of 0.9 nM against PI3Kδ and >1000-fold selectivity against PI3Kα (IC₅₀ = 3,670 nM), PI3Kγ (IC₅₀ = 1,460 nM), and PI3Kβ (IC₅₀ = 21,300 nM) . Idelalisib (CAL-101), tested under comparable cell-free conditions, exhibits a PI3Kδ IC₅₀ of 2.5 nM with only 40- to 300-fold selectivity over PI3Kα/β/γ (PI3Kα IC₅₀ = 820 nM; PI3Kβ IC₅₀ = 565 nM; PI3Kγ IC₅₀ = 89 nM) . The selectivity gap between PI3Kδ and the next most potently inhibited off-target isoform (PI3Kγ) is 1,622-fold for compound 7n versus 36-fold for idelalisib—a ~45-fold improvement in δ/γ discrimination that directly minimizes PI3Kγ-mediated interference in immune cell signaling experiments where both δ and γ isoforms are co-expressed .

PI3Kδ isoform selectivity Class I PI3K biochemical profiling B-cell receptor signaling Idelalisib reference comparison

Evidence Dimension 2: In Vivo Oral Bioavailability and Systemic Clearance – Cross-Study Comparison with Structurally Distinct Next-Generation PI3Kδ Inhibitors

Pharmacokinetic parameters determined in Sprague-Dawley rats following intravenous (IV) and oral (PO) administration demonstrate that Selective PI3Kδ Inhibitor 1 (compound 7n) achieves an oral bioavailability (F%) of 41%, a volume of distribution at steady state (Vss) of 2.8 L/kg, a terminal elimination half-life (T₁/₂) of 3.4 hours, and systemic clearance (CL) of 12 mL/min/kg [1]. In contrast, parsaclisib (INCB050465)—a clinical-stage next-generation PI3Kδ inhibitor with a pyrazolopyrimidine scaffold—exhibits >100% oral bioavailability in rats with negligible clearance, representing a fundamentally different pharmacokinetic class unsuitable as a like-for-like tool compound surrogate [2]. Nemiralisib (GSK2269557), an inhaled PI3Kδ inhibitor, is developed for pulmonary delivery and possesses >1000-fold biochemical isoform selectivity but lacks systematic oral PK characterization appropriate for non-inhaled systemic dosing models [3]. Compound 7n occupies a specific PK niche: sufficient oral exposure to enable peroral gavage efficacy studies in rodent models of B-cell malignancy and inflammation, yet with moderate clearance and half-life that permit washout-based experimental designs rather than sustained target engagement paradigms [1].

PI3Kδ inhibitor pharmacokinetics Oral bioavailability Rodent PK profiling In vivo dosing feasibility

Evidence Dimension 3: Cellular Target Engagement in JeKo-1 Mantle Cell Lymphoma Cells – Translational Bridge from Biochemical Potency to B-Cell Malignancy Model Activity

In JeKo-1 human mantle cell lymphoma cells—a well-characterized B-cell malignancy line with constitutive PI3Kδ pathway activation—Selective PI3Kδ Inhibitor 1 (PI3Kδ-IN-5, compound 7n) reduces cell viability with an IC₅₀ of 120 nM . This 133-fold rightward shift from the biochemical IC₅₀ (0.9 nM) to the cellular cytotoxicity IC₅₀ (120 nM) is consistent with factors inherent to cell-based assays: intracellular ATP competition (cellular ATP concentration ≈ 1–5 mM versus sub-mM in biochemical assays), plasma protein binding in culture medium, and the requirement to accumulate sufficient intracellular drug concentration to overcome signal amplification within the PI3K-AKT-mTOR cascade [1]. For reference, idelalisib exhibits a comparable degree of shift: biochemical IC₅₀ of 2.5 nM translates to a reported cellular pAKT(S473) inhibition IC₅₀ of approximately 49 nM in anti-IgM-stimulated Raji cells, a ~20-fold shift under the specific stimulation and readout conditions employed [2]. No single standard assay format exists for cross-inhibitor cellular comparison; nevertheless, the 120 nM JeKo-1 IC₅₀ provides a concrete, experimentally verified cellular activity benchmark that substantially de-risks the transition from biochemical screening to cell-based mechanistic investigations for researchers focused on mantle cell lymphoma or B-cell receptor signaling models.

PI3Kδ cellular cytotoxicity JeKo-1 mantle cell lymphoma B-cell malignancy model Target engagement in cells

Evidence Dimension 4: Kinome-Wide Selectivity Profile – Broad-Spectrum Kinase Panel Screening Data Compared with Multi-Kinase Inhibitor Reference Compounds

A structurally analogous PI3Kδ inhibitor from the same chemical series as compound 7n—evaluated in a comprehensive SelectScreen kinase profiling panel at 1 μM—showed 0 out of 239 kinases inhibited by >50%, with mTOR, DNA-PK, VPS34, PI4Kα, and PI4Kβ all inhibited at ≤10% at the same concentration . While this specific panel data corresponds to compound 3 (CAS 1332075-63-4, IC₅₀ = 3.8 nM), it establishes a class-level inference for the chemotype: these purine-based PI3Kδ inhibitors exhibit intrinsically narrow kinome interaction profiles compared to multi-targeted kinase inhibitors used in oncology. By contrast, the clinical PI3Kδ inhibitor idelalisib at 10 μM inhibits multiple off-target kinases in addition to PI3Kδ, and parsaclisib's 20,000-fold selectivity is validated against a panel of 57 kinases, not the broader 239-kinase panel reported for the compound 7n chemotype [1]. This expanded kinome coverage provides stronger negative evidence against cryptic off-target kinase inhibition—a key consideration for studies where phenotypic effects must be stringently attributed to PI3Kδ inhibition alone.

PI3Kδ kinome selectivity Off-target kinase profiling SelectScreen panel Kinase inhibitor specificity

Best Research and Industrial Application Scenarios for Selective PI3Kδ Inhibitor 1 (Compound 7n): Where the Data Supports Prioritized Procurement


Investigating PI3Kδ-Dependent B-Cell Malignancy Pathways in JeKo-1 Mantle Cell Lymphoma and Related B-Cell Cancer Models

Compound 7n's verified biochemical potency (IC₅₀ = 0.9 nM) and documented cellular cytotoxicity in JeKo-1 cells (IC₅₀ = 120 nM) make it a fit-for-purpose chemical probe for dissecting PI3Kδ-AKT-mTOR signaling dependencies in mantle cell lymphoma, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma research . The >1000-fold selectivity over PI3Kα and PI3Kβ—isoforms ubiquitously expressed in all mammalian tissues—ensures that observed anti-proliferative effects in B-cell lines are not confounded by concurrent inhibition of PI3Kα-mediated insulin signaling or PI3Kβ-mediated platelet function, as may occur with less selective inhibitors .

Developing Reference Standards for PI3Kδ Inhibitor Selectivity Assays and Kinase Panel Screening Protocols

With explicit IC₅₀ values available for all four Class I PI3K isoforms (PI3Kδ/α/γ/β = 0.9/3,670/1,460/21,300 nM) and class-level evidence of a clean kinome profile (0/239 kinases >50% inhibition at 1 μM for the chemotype), compound 7n serves as a well-characterized reference inhibitor for calibrating biochemical and cellular selectivity assay platforms . Its precisely quantified selectivity gradient across the Class I PI3K subfamily provides a benchmark for normalizing inter-laboratory assay variability and for validating new PI3K inhibitor screening cascades.

Conducting In Vivo Rodent Efficacy Studies Requiring Oral Administration of a PI3Kδ Inhibitor with Defined Pharmacokinetic Properties

For preclinical efficacy studies in rat models of B-cell malignancy or inflammatory disease, compound 7n's well-characterized rat PK profile (F% = 41%, T₁/₂ = 3.4 h, CL = 12 mL/min/kg) enables informed dose selection and schedule design [1]. The moderate bioavailability is sufficient to achieve pharmacologically active plasma exposures while the finite half-life facilitates experimental designs involving drug withdrawal to assess reversibility of pharmacodynamic effects—a paradigm not readily achievable with inhibitors exhibiting sustained multi-day target coverage.

Sourcing a PI3Kδ Chemical Probe with Multi-Vendor Availability, Documented Purity, and Reproducible Formulation Protocols

Selective PI3Kδ Inhibitor 1 (compound 7n) is stocked by multiple independent suppliers including Selleck Chemicals (Cat. S8693, purity 99.58%), Sigma-Aldrich/Merck (CAS 2088525-31-7, purity 98%), and TargetMol (Cat. T5831, purity 97.96%), reducing single-supplier procurement risk . Documented DMSO solubility (>43 mg/mL) and CMC-Na oral suspension formulation protocols are publicly available, streamlining laboratory preparation and enhancing inter-experiment reproducibility .

Quote Request

Request a Quote for Selective PI3Kdelta Inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.